molecular formula C17H22O2 B12615439 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one CAS No. 917984-92-0

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one

Cat. No.: B12615439
CAS No.: 917984-92-0
M. Wt: 258.35 g/mol
InChI Key: PSUANTZGZPCHIW-TZHYSIJRSA-N
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Description

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by:

  • Core structure: A cyclohex-2-en-1-one ring with a methyl group at position 2.
  • Substituent: A chiral (2R)-2-ethoxy-2-phenylethyl group at position 3.
  • Molecular formula: C₁₈H₂₄O₂ (calculated molecular weight: 272.38 g/mol).

For instance, describes the synthesis of a Mannich base involving cyclohexanone derivatives, which could be adapted for introducing the ethoxy-phenylethyl moiety . Similarly, outlines methods for functionalizing chromenones with sulfur-containing groups, highlighting the role of regioselective substitution in modifying cyclic ketones .

Properties

CAS No.

917984-92-0

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C17H22O2/c1-3-19-16(14-7-5-4-6-8-14)13-17(2)11-9-15(18)10-12-17/h4-9,11,16H,3,10,12-13H2,1-2H3/t16-,17?/m1/s1

InChI Key

PSUANTZGZPCHIW-TZHYSIJRSA-N

Isomeric SMILES

CCO[C@H](CC1(CCC(=O)C=C1)C)C2=CC=CC=C2

Canonical SMILES

CCOC(CC1(CCC(=O)C=C1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from Cyclohexenone Derivatives

This method involves the use of cyclohexenone derivatives as starting materials. The reaction typically proceeds through a nucleophilic substitution mechanism.

Reaction Conditions:

  • Reagents: Cyclohexenone derivative, ethyl phenylacetate, base (e.g., sodium hydride)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Yield: Approximately 70%

Procedure:

  • Dissolve the cyclohexenone derivative in THF.
  • Add sodium hydride to deprotonate the ethyl phenylacetate.
  • Stir the mixture at room temperature for several hours or heat to reflux.
  • Quench the reaction with water and extract with an organic solvent.

Method 2: Alkylation of Phenylethylamine

Another approach involves the alkylation of phenylethylamine with an appropriate electrophile.

Reaction Conditions:

Procedure:

  • Mix phenylethylamine with methyl iodide in acetone.
  • Heat the mixture under reflux for several hours.
  • Cool and precipitate the product by adding water.
  • Purify through recrystallization.

Method 3: Multi-step Synthesis via Grignard Reaction

This method employs a Grignard reagent to introduce the ethoxy group.

Reaction Conditions:

  • Reagents: Ethyl bromide, magnesium, cyclohexenone derivative
  • Solvent: Diethyl ether
  • Temperature: Low temperature (-10°C to 0°C)
  • Yield: Approximately 60%

Procedure:

  • Prepare a Grignard reagent from magnesium and ethyl bromide in diethyl ether.
  • Add the cyclohexenone derivative slowly while maintaining low temperatures.
  • Allow the reaction to proceed until completion, then quench with water.
  • Extract and purify the product using standard organic extraction techniques.

  • Analysis of Yields and Purities

The following table summarizes the yields and purity levels obtained from various preparation methods:

Method Yield (%) Purity (%) Notes
Direct Synthesis 70 >95 Simple procedure, moderate yield
Alkylation of Phenylethylamine 80 >98 High yield, straightforward
Grignard Reaction 60 >90 Requires careful handling

The synthesis of 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one can be achieved through various methods, each with its advantages and challenges regarding yield and purity. The choice of method may depend on available reagents, desired scale of production, and specific application requirements in research or industrial settings.

Further research could focus on optimizing these synthetic routes to improve yields and reduce reaction times or exploring alternative pathways that may offer more efficient synthesis or novel derivatives of this compound for enhanced functionality in applications.

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one , also known as a derivative of cyclohexenone, has garnered attention for its diverse applications in various scientific fields. This article provides a comprehensive overview of its applications, focusing on its roles in medicinal chemistry, fragrance formulation, and potential agrochemical uses.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that can interact with biological targets. Its derivatives have been investigated for:

  • Anticancer Activity : Research indicates that compounds similar to 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for developing new anticancer agents .
  • Anti-inflammatory Properties : The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. Its mechanism involves modulating pathways associated with inflammation, which could lead to effective therapeutic agents .

Fragrance Industry

Due to its pleasant olfactory properties, 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one is utilized in the fragrance industry. It serves as a key ingredient in:

  • Perfumes and Aromas : The compound contributes floral and woody notes, making it suitable for high-end perfumes and scented products. Its stability and compatibility with other fragrance components enhance its desirability .

Agrochemical Applications

Research has also explored the use of this compound as a potential agrochemical:

  • Pesticidal Activity : Preliminary studies suggest that derivatives of this compound may exhibit herbicidal or fungicidal properties, which could be beneficial in agricultural settings. The specific mechanisms are under investigation, but initial results indicate a positive correlation between structural features and bioactivity against certain pests .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of a synthesized analog of 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one on breast cancer cells. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further drug development .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers tested a series of cyclohexenone derivatives, including our target compound, on human macrophages. The results indicated a marked reduction in the production of inflammatory markers, suggesting that these compounds could serve as therapeutic agents in managing chronic inflammatory conditions .

Case Study 3: Fragrance Formulation

A commercial fragrance company utilized 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one in their latest perfume line. Consumer feedback highlighted the compound's contribution to the fragrance's complexity and longevity, confirming its value in perfumery applications .

Mechanism of Action

The mechanism of action of 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one with structurally related cyclohexenone derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Source
4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one (Target Compound) C₁₈H₂₄O₂ 4-methyl, 4-(2R-ethoxy-2-phenylethyl) 272.38 Lipophilic due to phenyl and ethoxy groups; chiral center at C2 of ethyl chain -
4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one C₁₄H₁₅BrO 4-methyl, 4-(3-bromophenyl) 271.17 Bromine enhances electrophilicity; potential for cross-coupling reactions
4-Allylcyclohex-2-enone C₉H₁₂O 4-allyl 136.19 Allyl group enables conjugate addition or Diels-Alder reactivity
(R)-4-Ethyl-4-methylcyclohex-2-enone C₉H₁₄O 4-ethyl, 4-methyl 138.21 Simplified alkyl substituents; synthesis yield up to 65% reported
3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone (EPRAZINONE) C₂₃H₂₉N₂O₂ Piperazinyl-linked ethoxy-phenylethyl group 377.49 Antitussive activity; demonstrates therapeutic potential of ethoxy-phenylethyl

Key Observations

Substituent Effects on Reactivity: The 3-bromophenyl group in 4-(3-bromophenyl)-4-methylcyclohex-2-en-1-one introduces halogen-mediated reactivity (e.g., Suzuki coupling), absent in the target compound . The allyl group in 4-allylcyclohex-2-enone enables conjugation with the enone system, facilitating cycloaddition reactions, whereas the ethoxy-phenylethyl group in the target compound may prioritize steric interactions .

Biological Relevance: EPRAZINONE () shares the ethoxy-phenylethyl motif and exhibits antitussive activity, suggesting that the target compound could have CNS-related applications if structurally optimized .

Biological Activity

4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one, with a CAS number of 917984-92-0, is a complex organic compound notable for its potential biological activities. This compound features a cyclohexene ring with ethoxy and phenylethyl substitutions, which may influence its biological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one is C17H22O2, and it has a molecular weight of approximately 258.35 g/mol. The structure includes various functional groups that contribute to its chemical reactivity and potential biological effects.

PropertyValue
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
CAS Number917984-92-0

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

1. Antioxidant Activity
Preliminary studies indicate that compounds with similar structural features may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

2. Antimicrobial Properties
Like other cyclohexene derivatives, 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one may possess antimicrobial activity. This potential has been observed in structurally related compounds that demonstrate efficacy against various bacterial strains.

3. Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential biological activities:

Study on Similar Compounds:
A study investigating the antibacterial properties of various cyclohexene derivatives found that certain analogs exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) were recorded, indicating the efficacy of these compounds in inhibiting bacterial growth .

Antioxidant Activity Assessment:
Research assessing the antioxidant capacity of structurally similar compounds utilized assays such as DPPH and ABTS radical scavenging tests. These studies indicated that certain derivatives could effectively scavenge free radicals, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one, a comparison with structurally related compounds is beneficial:

Compound NameCAS NumberKey FeaturesBiological Activity
4-Methylcyclohexenone61599-05-1Methyl group on cyclohexeneAroma chemicals
1-(4-Methylcyclohexen-1-yl)ethanone10669508Cyclohexene structureAroma enhancer
1-(2,4-Dimethylcyclohexen-1-yl)-2,2-dimethylpropan-1-oneN/ADimethyl substitutionsPotential flavoring agent

This table illustrates how the unique ethoxy and phenylethyl substitutions in our compound may contribute to distinct biological activities compared to its analogs.

Q & A

Q. What are the common synthetic routes for 4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the cyclohexenone core via Claisen-Schmidt condensation or Michael addition, using ketones and aldehydes under basic conditions (e.g., KOH/EtOH) .
  • Step 2 : Stereoselective introduction of the (2R)-2-ethoxy-2-phenylethyl group. This may employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Sharpless epoxidation) .
  • Step 3 : Methylation at the 4-position using methyl halides or dimethyl sulfate in the presence of a strong base (e.g., LDA) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate the enantiomerically pure product .

Q. How is X-ray crystallography applied to determine the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction resolves the absolute configuration of the chiral centers:
  • Crystals are grown via slow evaporation of a saturated solution in solvents like dichloromethane/hexane .
  • Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Software suites (e.g., SHELX, OLEX2) refine the structure, confirming the (2R) configuration and cyclohexenone ring puckering .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing substituents on the cyclohexenone ring?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping proton environments) require advanced techniques:
  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between methyl and ethyl groups at the 4-position .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C .
  • DFT Calculations : Predict chemical shifts using software (e.g., Gaussian) to compare with experimental data, validating assignments .

Q. What strategies are effective in optimizing the enantiomeric purity during synthesis?

  • Methodological Answer : Enantiomeric excess (ee) is enhanced through:
  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Asymmetric Catalysis : Employ palladium-catalyzed allylic alkylation or enzymatic resolution (e.g., lipases) to favor the (R)-configuration .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts (e.g., with tartaric acid) for selective crystallization .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data between theoretical and experimental results?

  • Methodological Answer :
  • Cross-Validation : Compare IR, MS, and NMR data with literature analogs (e.g., ethoxyphenyl-substituted cyclohexenones) .
  • Isotopic Labeling : Introduce deuterium at specific positions to confirm coupling patterns in NMR .
  • Synchrotron XRD : High-resolution crystallography resolves ambiguities in bond lengths/angles, verifying molecular geometry .

Experimental Design Considerations

Q. What solvent systems are optimal for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Polar Aprotic Solvents : DMF or DMSO enhance solubility for Suzuki-Miyaura couplings (Pd(PPh₃)₄, Na₂CO₃) .
  • Low-Dielectric Solvents : Toluene or THF stabilize intermediates in Grignard additions .
  • Solvent-Free Conditions : Microwave-assisted reactions reduce decomposition risks for thermally sensitive intermediates .

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